molecular formula C6H9NO3 B117520 Methyl 1-acetylaziridine-2-carboxylate CAS No. 151910-15-5

Methyl 1-acetylaziridine-2-carboxylate

Cat. No. B117520
M. Wt: 143.14 g/mol
InChI Key: NBGBXRMKZNVTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-acetylaziridine-2-carboxylate” is an acyl derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since they have been found to be weak to moderately active PDIA1 inhibitors .


Synthesis Analysis

The synthesis of “Methyl 1-acetylaziridine-2-carboxylate” involves the reaction of acetyl chloride with methyl aziridine-2-carboxylate in the presence of triethylamine . The reaction mixture is cooled to -4°C during the process .


Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, such as “Methyl 1-acetylaziridine-2-carboxylate”, are known to exhibit high reactivity towards nucleophiles due to the high strain energy of the aziridine ring . This reactivity mainly leads to ring-opening reactions and the generation of alkylated products .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-acetylaziridine-2-carboxylate has been involved in various synthetic pathways. A notable application is in the synthesis of polysubstituted amino acids. For instance, Papa and Tomasini (2000) developed a method for preparing methyl 1-benzoylaziridine-2-carboxylates, starting from α-alkyl β-amino acids. These compounds underwent ring expansion or opening, leading to the synthesis of α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

In another study, Willems et al. (1997) described the synthesis of methyl N-tritylaziridine-2-carboxylates from N-tritylmethyl esters of L-serine and L-threonine. They also explored the crystal structure and enantiomeric purity of the resulting N-tritylaziridin-2-ylmethanols (Willems et al., 1997).

Biological and Medicinal Research

While excluding information on drug use, dosage, and side effects, it's worth noting that compounds similar to methyl 1-acetylaziridine-2-carboxylate have been studied for various biological activities. Phutdhawong et al. (2019) investigated the biological activities of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives, including cytotoxicity against cancer cell lines and antibacterial properties (Phutdhawong et al., 2019).

Chemical Interactions and Reactions

Studies have also focused on the interaction of related compounds with other chemical entities. For example, Dendrinou-Samara et al. (1998) synthesized and characterized complexes of Zn(II), Cd(II), and Pt(II) metal ions with various anti-inflammatory drugs, providing insights into the potential interaction mechanisms of similar carboxylate compounds (Dendrinou-Samara et al., 1998).

Future Directions

While specific future directions for “Methyl 1-acetylaziridine-2-carboxylate” are not mentioned in the search results, aziridine-2-carboxylic acid derivatives have been the focus of recent research due to their potential as PDIA1 inhibitors . This suggests that further exploration of these compounds could be a promising direction for future research.

properties

IUPAC Name

methyl 1-acetylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGBXRMKZNVTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetylaziridine-2-carboxylate

Synthesis routes and methods

Procedure details

(P. Davoli et al., Tetrahedron: Asym. 1995, 6, 2011-2016). (R)-Methyl 1-tritylaziridine-2-carboxylate (9.00 g, 26.24 mmol) was dissolved in MeOH/CHCl3 (1:1, 90 mL) and cooled to 0° C. under Ar and TFA (15.15 mL, 196.80 mmol) was added dropwise. After the reaction mixture was allowed to stir at 0° C. (2 h), the solvent was evaporated in vacuo. The product was dissolved in CH2Cl2 (120 mL), cooled to 0° C., and Et3N (18.29 mL, 131.20 mmol) and AcCl (2.04 mL, 28.86 mmol) were added in two portions over 5 min. The solution was stirred at 0° C. (1 h) and then washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL). The organic layer was dried (Na2SO4) and evaporated in vacuo, and then the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes) and crystallized (cold hexanes) to yield 2.46 g (66%) of desired product as a clear crystal: mp 39-40° C.; [α]25D +84.3° (c 1.2, CHCl3); Rf=0.30 (1/2 EtOAc/hexanes); 1H NMR (CDCl3) δ 2.16 (s, CH3C(O)), 2.51 (dd, J=1.8, 5.5 Hz, NCHH′CH), 2.58 (dd, J=1.8, 3.0 Hz, NCHH′CH), 3.16 (dd, J=3.0, 5.5 Hz, CHH′CHN), 3.80 (s, OCH3); 13C NMR (CDCl3) δ 23.7 (CH3C(O)), 30.9 (NCH2CH), 34.4 (CH2CHN), 52.9 (OCH3), 168.9 (C(O)O), 180.6 (C(O)N); HRMS (ESI) 166.0474 [M+Na+] (calcd. for C6H9NO3Na 166.0480).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
15.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-acetylaziridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-acetylaziridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-acetylaziridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-acetylaziridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-acetylaziridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-acetylaziridine-2-carboxylate

Citations

For This Compound
4
Citations
PJ Chaudhari, SB Bari, SJ Surana, AA Shirkhedkar… - ACS …, 2022 - ACS Publications
… The formation of methyl-1-acetylaziridine-2-carboxylate was confirmed by the 1 H NMR … Hydrazone derivatives of isatin (Vx and Vy) and methyl 1-acetylaziridine-2-carboxylate (V) are …
Number of citations: 5 pubs.acs.org
M Bucciarelli, A Forni, I Moretti, F Prati… - Journal of the Chemical …, 1993 - pubs.rsc.org
N-Substituted aziridine-2-carboxylates and -2,3-dicarboxylates have been resolved with good to excellent stereochemical purity by enzymatic hydrolysis catalysed by lipase from …
Number of citations: 47 pubs.rsc.org
KD Park, P Morieux, C Salomé, SW Cotten… - Journal of medicinal …, 2009 - ACS Publications
(R)-Lacosamide ((R)-2, (R)-N-benzyl 2-acetamido-3-methoxypropionamide) has recently gained regulatory approval for the treatment of partial-onset seizures in adults. Whole animal …
Number of citations: 60 pubs.acs.org
I Leite, V Andrianov, D Zelencova-Gopejenko… - Chemistry of …, 2021 - Springer
… Methyl 1-acetylaziridine-2-carboxylate (14b). A solution of acetyl chloride (0.19 ml, 2.67 mmol) in MeCN (1 ml) was added dropwise to a solution of methyl aziridine-2-carboxylate (1b) (…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.